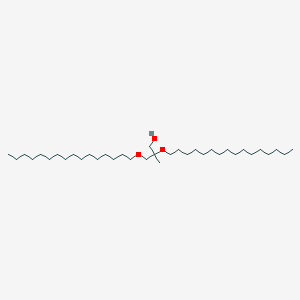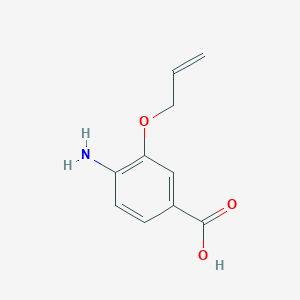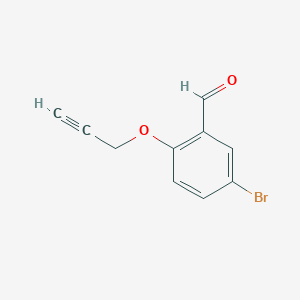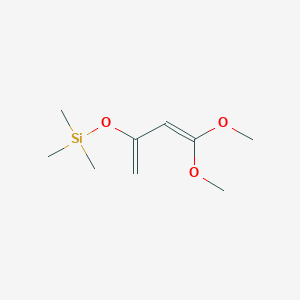![molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2](/img/structure/B48737.png)
5,6-dichloro-1H-benzo[d]imidazol-2-amine
Vue d'ensemble
Description
5,6-dichloro-1H-benzo[d]imidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimiothérapie photo-activée (PACT)
2-Amino-5,6-dichlorobenzimidazole : a été exploré pour son potentiel dans la chimiothérapie photo-activée (PACT). Les chercheurs ont étudié son utilisation dans les complexes Ir(III)-PTA pour traiter le cancer du sein triple négatif (TNBC). Ces complexes présentent une phototoxicité contre les cellules TNBC MDA-MB-231, ce qui est prometteur en raison de leur résistance au glutathion (GSH) et de leur capacité à induire la photo-clivage de l'ADN .
Activité anticancéreuse
Les dérivés du composé ont été étudiés pour leurs propriétés anticancéreuses. Il sert de structure de base pour le développement de nouveaux médicaments qui ciblent les cellules cancéreuses, offrant une voie pour des traitements innovants qui pourraient potentiellement surmonter les limites des agents chimiothérapeutiques actuels .
Potentiel thérapeutique
Les composés contenant de l'imidazole comme le 2-Amino-5,6-dichlorobenzimidazole ont une large gamme d'applications thérapeutiques. Ils présentent une activité comme agents antibactériens, antifongiques, antiviraux et anti-inflammatoires. Cette polyvalence les rend précieux dans le développement de nouveaux médicaments pour diverses maladies .
Synthèse de nouveaux médicaments
Le cycle imidazole est un élément clé dans la synthèse de nouveaux médicaments. Sa présence dans un composé peut améliorer considérablement les propriétés chimiques et biologiques, conduisant à la création de médicaments ayant une forte valeur chimiothérapeutique .
Capteurs optiques et bio-imagerie
Les dérivés du benzimidazole sont utilisés comme capteurs optiques pour la bio-imagerie. Leurs propriétés uniques leur permettent d'être utilisés dans la détection et l'imagerie des processus biologiques, ce qui est crucial pour le diagnostic médical et la recherche .
Photovoltaïque
Ces composés trouvent également des applications dans le domaine du photovoltaïque. Leur capacité à absorber la lumière et à la convertir en énergie électrique les rend adaptés à une utilisation dans les cellules solaires, contribuant ainsi à l'avancement des technologies d'énergie renouvelable .
Agents antimicrobiens et antiparasitaires
Les analogues structuraux du 2-Amino-5,6-dichlorobenzimidazole sont utilisés comme agents antimicrobiens et antiparasitaires. Ils sont efficaces contre un large éventail de pathogènes, ce qui les rend importants dans la lutte contre les maladies infectieuses .
Synthèse régiosélective
La synthèse régiosélective d'imidazoles substitués est un domaine de recherche important. Le 2-Amino-5,6-dichlorobenzimidazole joue un rôle dans ce processus, permettant la création de molécules fonctionnelles utilisées dans une variété d'applications quotidiennes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for 5,6-dichloro-1H-benzo[d]imidazol-2-amine are not available, research into benzo[d]imidazole compounds is ongoing due to their potential therapeutic applications . Further studies could focus on exploring the compound’s potential uses in medical and pharmaceutical fields.
Mécanisme D'action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets . For instance, some benzimidazole derivatives can inhibit protein kinases such as CK2 .
Mode of Action
Benzimidazole derivatives are known to act as atp-competitive inhibitors for certain protein kinases . This means they bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
Inhibition of protein kinases like ck2 can affect a multitude of cellular processes, including cell cycle regulation, metabolism, and cell death .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption and distribution. The compound is also predicted to have high GI absorption and is BBB permeant .
Result of Action
The inhibition of protein kinases can lead to a multitude of effects, including changes in cell cycle progression, metabolism, and cell death .
Propriétés
IUPAC Name |
5,6-dichloro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADRTMPUSJNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332776 | |
| Record name | 2-Amino-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-03-2 | |
| Record name | 2-Amino-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
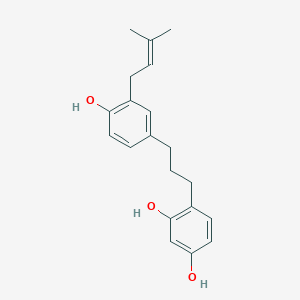

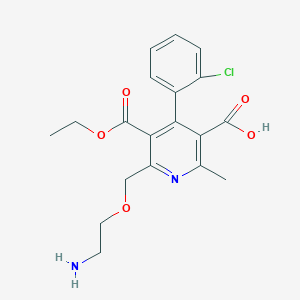
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

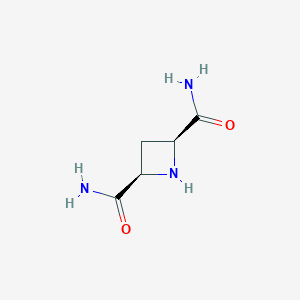
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
